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Compound of Interest

Compound Name: 3-Ethoxybenzoic acid

Cat. No.: B181751 Get Quote

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 4-ethoxybenzoic

acid. Despite a comprehensive search for the crystallographic data of 3-ethoxybenzoic acid,

no publicly available crystal structure has been determined to date. Therefore, this guide

focuses on the closely related isomer, 4-ethoxybenzoic acid, for which detailed X-ray

crystallographic data is available. The methodologies and principles of analysis presented

herein are directly applicable to the study of other small organic molecules and are of

significant interest to researchers, scientists, and professionals in drug development.

The study of crystal structures is paramount in understanding the solid-state properties of a

compound, which in turn influence its physical and chemical behavior, such as solubility,

stability, and bioavailability. This guide summarizes the key crystallographic data for 4-

ethoxybenzoic acid, details the experimental protocols for its structure determination, and

provides visualizations of the experimental workflow and intermolecular interactions.

Data Presentation
The crystallographic data for 4-ethoxybenzoic acid has been determined by single-crystal X-ray

diffraction. The key quantitative data is summarized in the tables below for clarity and ease of

comparison.

Table 1: Crystal Data and Structure Refinement for 4-Ethoxybenzoic Acid
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Parameter Value

Empirical Formula C₉H₁₀O₃

Formula Weight 166.17 g/mol

Crystal System Monoclinic

Space Group C2/c

a 27.148(4) Å

b 4.013(1) Å

c 21.787(3) Å

α 90°

β 135.97(1)°

γ 90°

Volume 1665.5 Å³

Z 8

Calculated Density 1.32 g/cm³

Radiation MoKα (λ = 0.71073 Å)

Temperature 293(2) K

Reflections Collected 740

Final R index [I > 2σ(I)] R = 0.053

Table 2: Selected Intermolecular Interactions for 4-Ethoxybenzoic Acid

Interaction Type Atom 1 Atom 2 Distance (Å)

Hydrogen Bond O-H···O O(H)···O=C 2.600(3)

Experimental Protocols
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The determination of the crystal structure of 4-ethoxybenzoic acid involved the following key

experimental procedures:

1. Crystallization: Single crystals of 4-ethoxybenzoic acid suitable for X-ray diffraction were

obtained by slow evaporation from an appropriate solvent system. While the specific solvent

system used in the original study is not detailed, a common method for crystallizing benzoic

acid derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at

room temperature (e.g., ethanol, methanol, or acetone) and allowing the solvent to evaporate

slowly over several days.

2. X-ray Data Collection: A single crystal of suitable size and quality was mounted on a

goniometer head. X-ray diffraction data was collected using a four-circle diffractometer

equipped with a graphite-monochromated molybdenum X-ray source (MoKα radiation, λ =

0.71073 Å). The data was collected at room temperature (293 K). A series of diffraction images

were recorded as the crystal was rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a

set of structure factors. The crystal structure was solved using direct methods. The initial

structural model was then refined by full-matrix least-squares on F². All non-hydrogen atoms

were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined

using a riding model. The final refinement converged to an R-value of 0.053 for 740 observed

reflections.

Visualization of Experimental Workflow and
Molecular Interactions
To better illustrate the processes and interactions described, the following diagrams were

generated using the DOT language.
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Figure 1: Experimental workflow for the crystal structure determination of 4-ethoxybenzoic acid.
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Figure 2: Schematic representation of the hydrogen bonding in the 4-ethoxybenzoic acid dimer.

Conclusion

The crystal structure of 4-ethoxybenzoic acid reveals a monoclinic system with the space group

C2/c. The molecules form centrosymmetric hydrogen-bonded dimers through their carboxylic

acid functionalities, a common motif in benzoic acid derivatives. This detailed structural

information is crucial for understanding its solid-state properties and for computational

modeling in drug design and materials science. While the crystal structure of 3-ethoxybenzoic
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acid remains undetermined, the analysis of its 4-ethoxy isomer provides a valuable framework

for future studies on this class of compounds.

To cite this document: BenchChem. [Analysis of the Crystal Structure of 4-Ethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181751#3-ethoxybenzoic-acid-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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